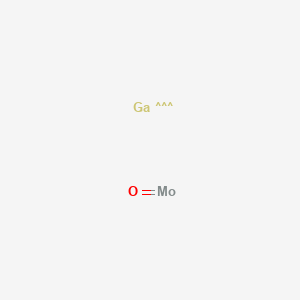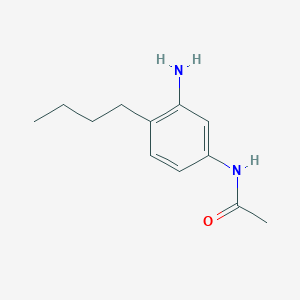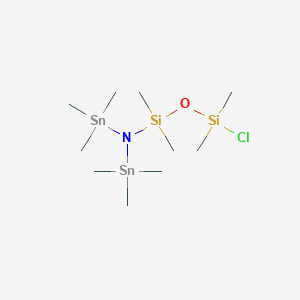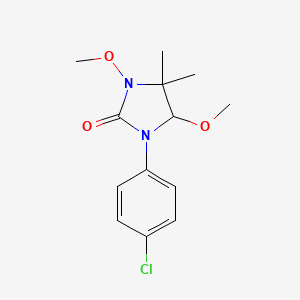
Gallium--oxomolybdenum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium–oxomolybdenum (1/1) is a compound that combines the elements gallium and molybdenum in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium–oxomolybdenum (1/1) can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting gallium oxide with molybdenum oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the reactants. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of gallium–oxomolybdenum (1/1) may involve large-scale solid-state reactions or chemical vapor deposition techniques. These methods allow for the production of high-purity compounds with consistent properties. The choice of method depends on the desired application and the required purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gallium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Gallium–oxomolybdenum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of gallium–oxomolybdenum (1/1) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds or elemental forms of the constituent elements.
Scientific Research Applications
Gallium–oxomolybdenum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, gallium–oxomolybdenum (1/1) is used as a catalyst in various organic and inorganic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Medicine: Gallium–oxomolybdenum (1/1) is explored for its potential use in medical imaging and as a therapeutic agent. Its unique chemical properties allow it to target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Mechanism of Action
The mechanism by which gallium–oxomolybdenum (1/1) exerts its effects is complex and involves multiple pathways. In biological systems, it can mimic the behavior of essential metals like iron, disrupting cellular processes that depend on metal ions. This disruption can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells. The compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Gallium–oxomolybdenum (1/1) can be compared with other similar compounds, such as gallium oxide and molybdenum oxide. While these compounds share some properties, gallium–oxomolybdenum (1/1) exhibits unique characteristics due to the combination of gallium and molybdenum. For example, it may have different catalytic properties or biological activities compared to its individual components.
List of Similar Compounds
- Gallium oxide
- Molybdenum oxide
- Gallium sulfide
- Molybdenum sulfide
Properties
CAS No. |
61393-70-2 |
|---|---|
Molecular Formula |
GaMoO |
Molecular Weight |
181.67 g/mol |
InChI |
InChI=1S/Ga.Mo.O |
InChI Key |
XFFMNEQIVFERIU-UHFFFAOYSA-N |
Canonical SMILES |
O=[Mo].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)

![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)

![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)


![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
